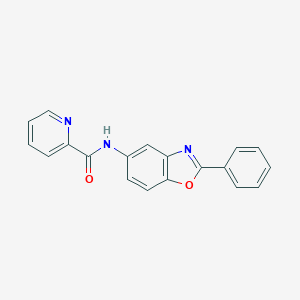
N-(2-phenyl-1,3-benzoxazol-5-yl)-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenyl-1,3-benzoxazol-5-yl)-2-pyridinecarboxamide, commonly known as PBOX, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PBOX is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of PBOX is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. PBOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, PBOX has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, PBOX may be able to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects
PBOX has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that PBOX can induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that PBOX can reduce tumor growth in animal models and reduce inflammation in animal models of rheumatoid arthritis. PBOX has also been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of PBOX is its relatively simple synthesis method. Additionally, PBOX has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of PBOX is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, PBOX has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on PBOX. One area of research could be the development of PBOX as a cancer therapy. Further studies are needed to determine the efficacy and safety of PBOX in clinical trials. Additionally, research could be conducted on the use of PBOX as an anti-inflammatory agent for the treatment of rheumatoid arthritis and other inflammatory diseases. Finally, research could be conducted on the use of PBOX as an antiviral agent for the treatment of viral infections. Overall, PBOX is a promising compound that has the potential to be developed into a range of therapeutic agents for various diseases.
Synthesis Methods
The synthesis of PBOX involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with 2-bromoacetophenone to form PBOX. The synthesis of PBOX is relatively straightforward and can be achieved through a one-pot reaction.
Scientific Research Applications
PBOX has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an antitumor agent. PBOX has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PBOX has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PBOX has also been shown to exhibit antiviral properties, making it a potential candidate for the development of antiviral drugs.
properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(15-8-4-5-11-20-15)21-14-9-10-17-16(12-14)22-19(24-17)13-6-2-1-3-7-13/h1-12H,(H,21,23) |
InChI Key |
YJQOBKCEGIHRRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B246024.png)
![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)